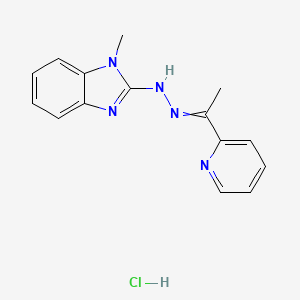

1-methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine;hydrochloride

Description

This compound belongs to the 2-amidobenzimidazole class, characterized by a benzimidazole core substituted with a methyl group at position 1 and a pyridin-2-ylethylideneamino moiety at position 2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

1-methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5.ClH/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2;/h3-10H,1-2H3,(H,17,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYJHORKRVKALB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include an alkaline alcoholic solution or acetonitrile solution with cyanogen bromide . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the benzimidazole core.

Scientific Research Applications

1-Methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity and leading to the compound’s pharmacological effects . For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interfere with cancer cell signaling pathways, resulting in anticancer activity .

Comparison with Similar Compounds

Structural Similarities and Differences

Key Substituents and Functional Groups:

Key Observations:

Unique Aspects of the Target Compound :

- The pyridin-2-ylethylideneamino group likely requires Schiff base formation between a pyridine-2-carbaldehyde derivative and a 2-aminobenzimidazole precursor, followed by HCl salt formation .

Key Insights :

- The target compound’s pyridine moiety may enhance kinase inhibition (e.g., CK1δ) compared to phenyl-substituted analogs due to improved metal coordination .

- Azetidinones exhibit moderate cytotoxicity, suggesting that the target’s biological profile could align with anticancer applications if similarly substituted .

Biological Activity

1-Methyl-N-(1-pyridin-2-ylethylideneamino)benzimidazol-2-amine; hydrochloride, commonly referred to as SI-2, is a small-molecule inhibitor known for its significant biological activity, particularly in the context of cancer therapy. This compound has garnered attention for its selective inhibition of steroid receptor coactivator-3 (SRC-3), a protein implicated in various cancers, particularly breast cancer.

- IUPAC Name : 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine

- Molecular Formula : C15H15N5

- Molecular Weight : 265.31 g/mol

- CAS Number : 380537-35-9

- Solubility : Soluble in DMSO (20 mg/ml)

SI-2 functions primarily as an inhibitor of SRC-3, which is known to enhance the transcriptional activity of various steroid hormone receptors. By binding to SRC-3, SI-2 reduces its activity and protein levels, leading to decreased proliferation of cancer cells while sparing normal cells. This selectivity makes it a promising candidate for targeted cancer therapies.

Anticancer Efficacy

SI-2 has been shown to exhibit potent anticancer properties, particularly against breast cancer cell lines. Key findings include:

- Inhibition of Cell Growth :

- Effect on Cancer Stem Cells :

- Cell Cycle Arrest and Apoptosis :

Comparative Studies

A comparative analysis between SI-2 and other compounds reveals its superior efficacy:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| SI-2 | MDA-MB-468 | 3.4 | SRC-3 Inhibition |

| Compound 3 | U87 (Glioblastoma) | >3000 | Non-specific cytotoxicity |

| Compound 1 | BE (Neuroblastoma) | 18.9 | Antimitotic activity |

Case Studies

Several studies have highlighted the effectiveness of SI-2 in preclinical settings:

- Breast Cancer Models :

- Combination Therapies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.